

# Fused vs. Non-Fused Boroles: A Comparative Guide to Lewis Acidity

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## Compound of Interest

Compound Name: *Borole*

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For researchers, scientists, and drug development professionals, understanding the nuances of Lewis acidity is paramount in designing and optimizing chemical reactions and molecular interactions. **Boroles**, five-membered heterocyclic compounds containing a boron atom, have garnered significant interest due to their unique electronic properties and potent Lewis acidity. A key structural feature influencing this acidity is the presence or absence of fused aromatic rings. This guide provides an objective comparison of the Lewis acidity of fused and non-fused **boroles**, supported by experimental and computational data.

The Lewis acidity of **boroles**, a measure of their ability to accept an electron pair, is intrinsically linked to the antiaromatic character of the **borole** ring. The boron atom in a **borole** possesses a vacant p-orbital, which participates in the  $\pi$ -system of the diene, resulting in a  $4\pi$  electron system that is antiaromatic. This inherent electronic instability drives the boron center to readily accept a lone pair from a Lewis base, thereby disrupting the antiaromaticity and increasing its stability. Fusing one or more aromatic rings to the **borole** core significantly modulates this antiaromatic character and, consequently, the Lewis acidity.

## Executive Summary of Comparative Data

Experimental and computational studies consistently demonstrate a clear trend in the Lewis acidity of **boroles**: Lewis acidity decreases as the number of fused aromatic rings increases. Non-fused **boroles** exhibit the highest Lewis acidity, followed by singly fused **boroles** (boraindenes), with doubly fused **boroles** (9-borafluorenes or dibenzoboroles) being the least

Lewis acidic among the three classes. This trend is a direct consequence of the diminishing antiaromaticity of the **borole** ring upon annulation with benzene rings.

## Quantitative Comparison of Lewis Acidity

The Lewis acidity of **boroles** can be quantified using both experimental and computational methods. The Gutmann-Beckett method provides an experimental measure of Lewis acidity through the determination of an Acceptor Number (AN) using  $^{31}\text{P}$  NMR spectroscopy. Computationally, the Fluoride Ion Affinity (FIA) serves as a reliable metric for intrinsic Lewis acidity.

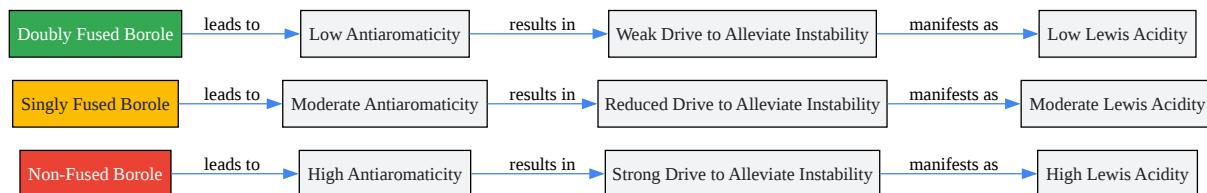
Compound Class	Compound Name	Structure	Lewis Acidity Measure	Value	Reference
Non-Fused	Pentaphenylborole	Non-fused	Acceptor Number (AN)	79.2	[1]
Singly Fused	1,2,3-Triphenyl-1-boraindene	Singly Fused	Acceptor Number (AN)	76.9	[1]
Doubly Fused	9-Phenyl-9-borafluorene	Doubly Fused	Acceptor Number (AN)	73.4	[1]
Doubly Fused	9-Bromo-9-borafluorene	Doubly Fused	Acceptor Number (AN)	93.5	[2]
Doubly Fused	9-Chloro-9-borafluorene	Doubly Fused	Acceptor Number (AN)	88.0	[2]
Doubly Fused	9-(p-Tolyl)-9-borafluorene	Doubly Fused	Acceptor Number (AN)	73.1	[2]
Doubly Fused	9-(Mesityl)-9-borafluorene	Doubly Fused	Acceptor Number (AN)	68.9	[2]

Note: A higher Acceptor Number (AN) indicates a stronger Lewis acid. The data clearly illustrates that the non-fused pentaphenyl**borole** is a stronger Lewis acid than the singly fused boraindene, which in turn is more Lewis acidic than the doubly fused 9-phenyl-9-borafluorene.

Within the doubly fused systems, electron-withdrawing substituents on the boron atom, such as bromine and chlorine, significantly enhance the Lewis acidity.

## Logical Relationship of Structure and Lewis Acidity

The observed trend in Lewis acidity can be directly correlated to the electronic structure of the **borole** core.



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Caption: Relationship between ring fusion, antiaromaticity, and Lewis acidity in **boroles**.

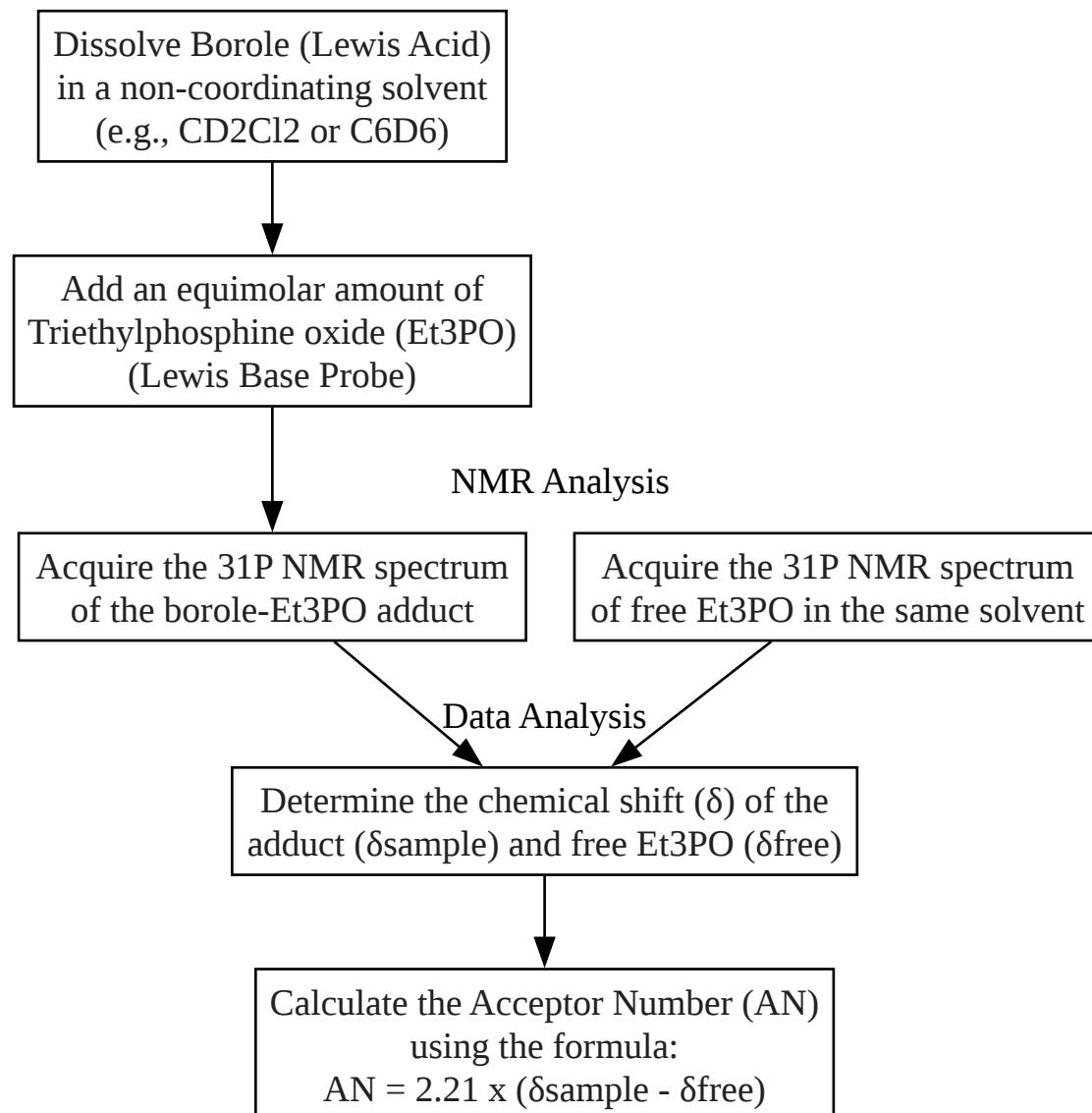
## Experimental and Computational Protocols

### Gutmann-Beckett Method (Experimental)

The Gutmann-Beckett method is a widely accepted experimental technique for determining the Lewis acidity of a compound in solution.[3][4]

Workflow:

## Sample Preparation

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Caption: Experimental workflow for the Gutmann-Beckett method.

#### Detailed Protocol:

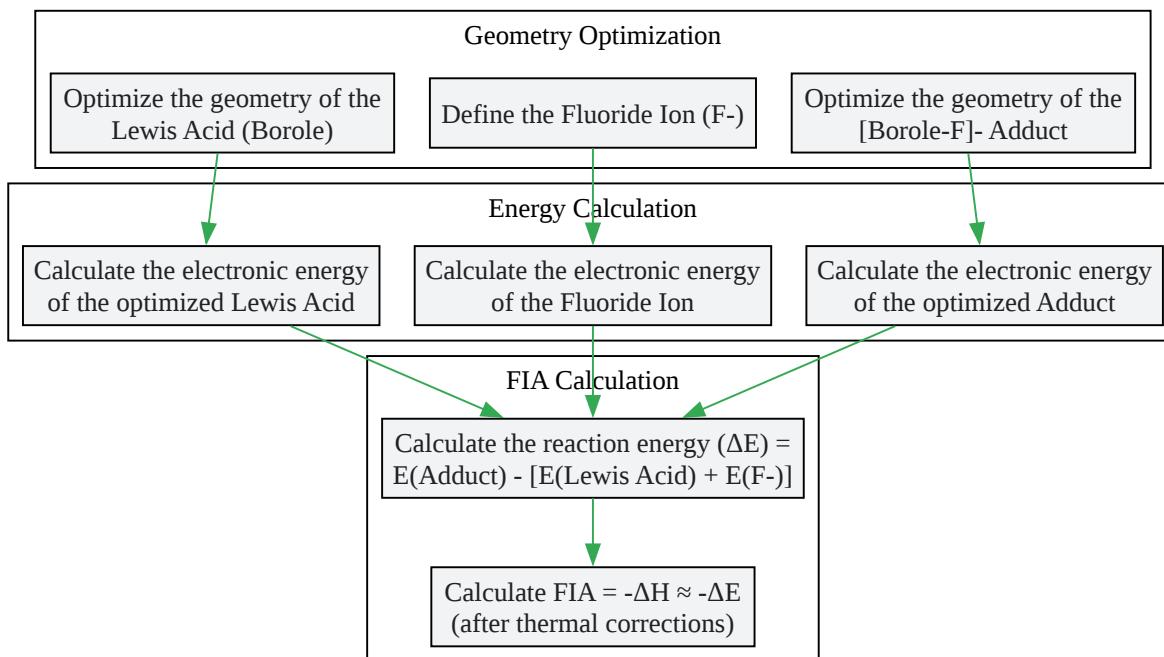
- Preparation of Solutions: A solution of the **borole** compound (typically 0.06 mmol) is prepared in a deuterated, non-coordinating solvent (e.g., CDCl<sub>3</sub> or C<sub>6</sub>D<sub>6</sub>, 0.6 mL). A separate solution of triethylphosphine oxide (Et<sub>3</sub>PO) of the same concentration is also prepared.

- Formation of the Adduct: The **borole** solution is mixed with an equimolar amount of the Et<sub>3</sub>PO solution.
- NMR Measurement: The <sup>31</sup>P{<sup>1</sup>H} NMR spectrum of the resulting **borole**-Et<sub>3</sub>PO adduct is recorded. The chemical shift of the phosphorus signal ( $\delta_{\text{sample}}$ ) is determined. For reference, the <sup>31</sup>P{<sup>1</sup>H} NMR spectrum of free Et<sub>3</sub>PO in the same solvent is also recorded to determine  $\delta_{\text{free}}$  (typically around 41.0 ppm in hexane).<sup>[3]</sup>
- Calculation of Acceptor Number (AN): The Acceptor Number is calculated using the formula:  $\text{AN} = 2.21 \times (\delta_{\text{sample}} - 41.0)$ .<sup>[3]</sup> A larger AN value indicates a stronger Lewis acid.

## Fluoride Ion Affinity (FIA) (Computational)

Fluoride Ion Affinity (FIA) is a computational method that provides a quantitative measure of the intrinsic Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change ( $-\Delta H$ ) for the reaction of a Lewis acid with a fluoride ion.

Computational Workflow:

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Caption: Computational workflow for calculating Fluoride Ion Affinity (FIA).

#### Detailed Protocol:

- Software and Method: Quantum chemical calculations are typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP).
- Geometry Optimization: The geometries of the **borole** (Lewis acid), the fluoride ion (F<sup>-</sup>), and the resulting fluoride adduct ([borole-F]<sup>-</sup>) are optimized to find their minimum energy structures.
- Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary

frequencies) and to obtain thermal corrections to the electronic energies (enthalpy, H).

- **Isodesmic Reactions:** To improve accuracy, FIA is often calculated using an isodesmic reaction approach. This involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations. A common reference reaction is: **Borole** + [Reference-F]<sup>-</sup> → **[Borole-F]<sup>-</sup>** + Reference A well-characterized Lewis acid with a known FIA is used as the reference.
- **FIA Calculation:** The enthalpy change ( $\Delta H$ ) for the reaction is calculated. The FIA is then determined as  $-\Delta H$ . A more positive FIA value indicates a stronger Lewis acid. Solvation effects can also be incorporated using continuum solvation models (e.g., PCM, SMD) to provide FIA values in solution.

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